molecular formula C13H16FN3O3 B8500677 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide CAS No. 957855-56-0

2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

Cat. No. B8500677
M. Wt: 281.28 g/mol
InChI Key: UKUMSJRCAHIOKR-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

3-methyl-N-(1-methyl-4-piperidyl)-4-nitro-benzamide was prepared in a manner analogous to Intermediate 62 utilising 3-Methyl-4-nitrobenzoic acid, available form Aldrich, as the starting Nitro acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1)=[O:5].[CH3:21]C1C=C(C=CC=1[N+]([O-])=O)C(O)=O>>[CH3:21][C:17]1[CH:2]=[C:3]([CH:14]=[CH:15][C:16]=1[N+:18]([O-:20])=[O:19])[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC2CCN(CC2)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)NC2CCN(CC2)C)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.